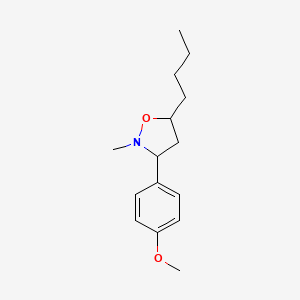
5-Butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine is a chemical compound belonging to the isoxazolidine family. Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and nitrogen atom in the ring. This specific compound features a butyl group, a methoxyphenyl group, and a methyl group attached to the isoxazolidine ring, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine typically involves the cycloaddition of nitrile oxides with alkenes. One common method is the reaction of 4-methoxybenzohydroxamic acid with butyl acrylate in the presence of a base, such as triethylamine, to generate the nitrile oxide intermediate. This intermediate then undergoes a 1,3-dipolar cycloaddition with 2-methyl-2-butene to form the desired isoxazolidine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper or palladium nanoparticles supported on alumina can be employed to improve the efficiency of the cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazolidinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the isoxazolidine ring to an amine.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Oxazolidinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in cycloaddition reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. Its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-butyl-3-phenyl-2-methylisoxazolidine
- 5-butyl-3-(4-hydroxyphenyl)-2-methylisoxazolidine
- 5-butyl-3-(4-chlorophenyl)-2-methylisoxazolidine
Uniqueness
5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine is unique due to the presence of the methoxy group on the aromatic ring, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in various applications .
Properties
CAS No. |
88337-83-1 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
5-butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine |
InChI |
InChI=1S/C15H23NO2/c1-4-5-6-14-11-15(16(2)18-14)12-7-9-13(17-3)10-8-12/h7-10,14-15H,4-6,11H2,1-3H3 |
InChI Key |
MGTBPALGPYDIPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(N(O1)C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


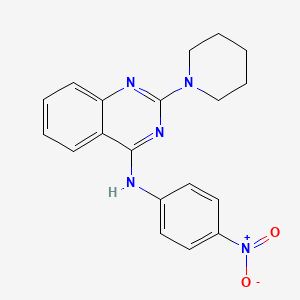
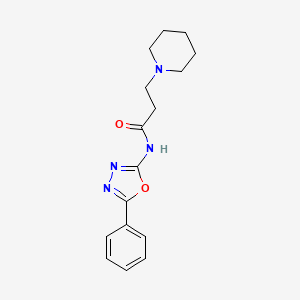
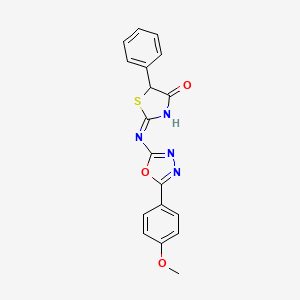

![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one](/img/structure/B12909211.png)

![Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)-](/img/structure/B12909218.png)
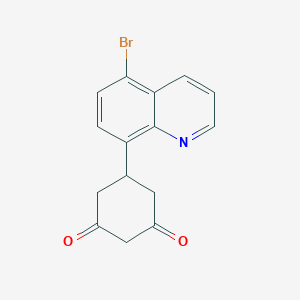
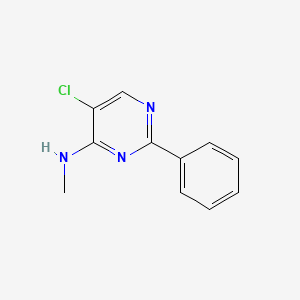
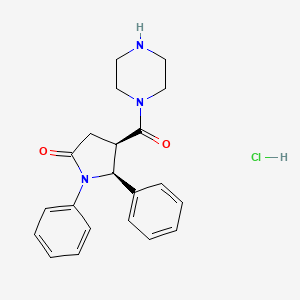
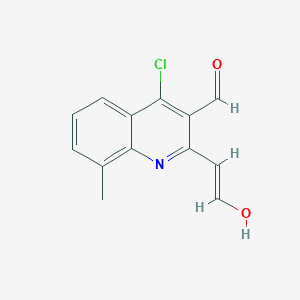

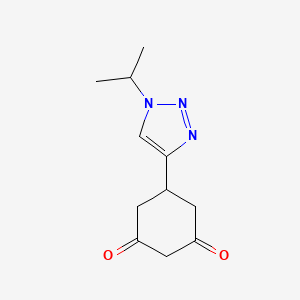
![2,6-Bis{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B12909267.png)
